1-Benzyl-4-bromo-6-fluoro-1H-benzotriazole
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Overview
Description
1-Benzyl-4-bromo-6-fluoro-1H-benzotriazole is a heterocyclic compound that contains a benzotriazole core substituted with benzyl, bromo, and fluoro groups. Benzotriazoles are known for their stability and diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-bromo-6-fluoro-1H-benzotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-6-fluoro-1H-benzotriazole with benzyl halides in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-bromo-6-fluoro-1H-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Benzyl-4-bromo-6-fluoro-1H-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bromo-6-fluoro-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole core can interact with enzymes and receptors, modulating their activity. The presence of bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-fluoro-1-(cyclopropylmethyl)-1H-benzotriazole
- 1-Benzyl-4-chloro-6-fluoro-1H-benzotriazole
- 1-Benzyl-4-bromo-6-chloro-1H-benzotriazole
Uniqueness
1-Benzyl-4-bromo-6-fluoro-1H-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-benzyl-4-bromo-6-fluorobenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFN3/c14-11-6-10(15)7-12-13(11)16-17-18(12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEHDLIWABOBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=CC(=C3)F)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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